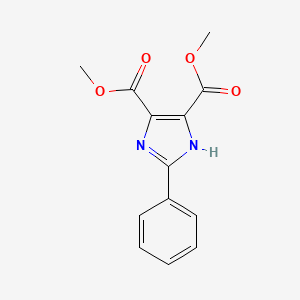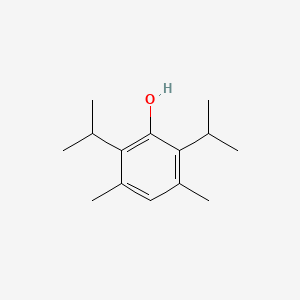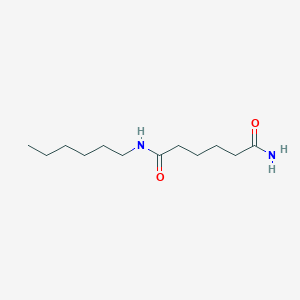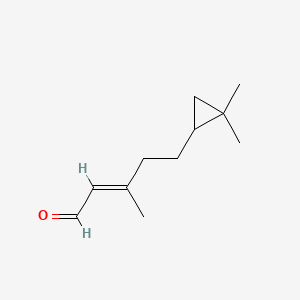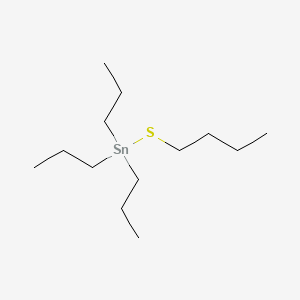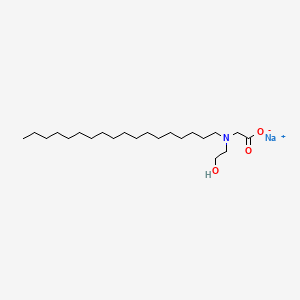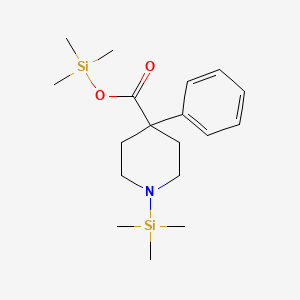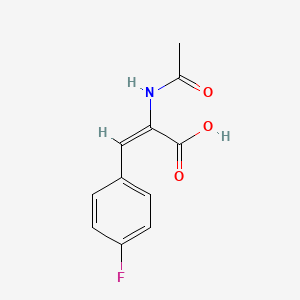
P-Fluoro-A-acetamidocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Fluoro-A-acetamidocinnamic acid: is a synthetic organic compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom and an acetamido group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
P-Fluoro-A-acetamidocinnamic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetylglycine in the presence of a base, followed by cyclization and subsequent hydrolysis . The reaction conditions typically include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
P-Fluoro-A-acetamidocinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
P-Fluoro-A-acetamidocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which P-Fluoro-A-acetamidocinnamic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by blocking metabolic oxidation sites . This allows the compound to interact more effectively with enzymes and receptors, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
P-Fluoro-A-acetamidocinnamic acid can be compared with other cinnamic acid derivatives, such as:
P-Fluorocinnamic acid: Lacks the acetamido group, making it less versatile in biological applications.
P-Acetamidocinnamic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
P-Methoxycinnamic acid: Contains a methoxy group instead of fluorine, leading to different interactions with biological targets.
Eigenschaften
Molekularformel |
C11H10FNO3 |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
(E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
InChI-Schlüssel |
PYGHVJGHLGZANA-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)F)/C(=O)O |
Kanonische SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


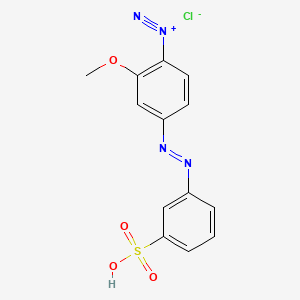

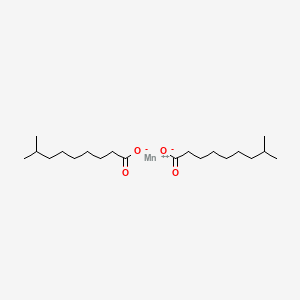

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
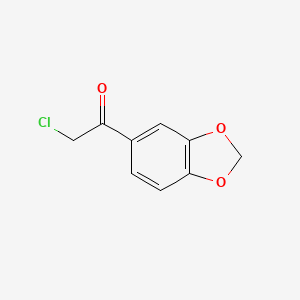
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
